4,5-Dimethoxy-2-nitrobenzamide chemical properties
4,5-Dimethoxy-2-nitrobenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethoxy-2-nitrobenzamide
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 4,5-Dimethoxy-2-nitrobenzamide, a compound of significant interest in synthetic and medicinal chemistry. Our exploration moves beyond a simple recitation of data, delving into the causality behind its chemical behavior, the logic of its synthetic pathways, and its potential as a versatile molecular scaffold. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule.
Molecular Overview and Physicochemical Profile
4,5-Dimethoxy-2-nitrobenzamide is an aromatic organic compound built upon a benzene ring scaffold.[1] Its structure is distinguished by the strategic placement of four functional groups: two methoxy groups (-OCH₃) at positions 4 and 5, a nitro group (-NO₂) at position 2, and a primary amide group (-CONH₂) at position 1. This specific arrangement of electron-donating methoxy groups and the strongly electron-withdrawing nitro group creates a unique electronic environment that dictates the molecule's reactivity and potential applications.[1]
The presence of the polar amide and nitro groups, combined with the methoxy substituents, suggests moderate stability under standard conditions and enhanced solubility in common organic solvents.[1] It is typically supplied as a faint brown crystalline powder.[1]
Structural and Physical Data Summary
| Property | Value | Source(s) |
| CAS Number | 4959-60-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Appearance | Faint brown crystalline powder | [1] |
| Melting Point | 189-192 °C | |
| Synonyms | 3,4-Dimethoxy-6-nitrobenzamide, 2-Carbamoyl-4,5-dimethoxynitrobenzene | [1] |
| SMILES | COc1cc(c(cc1OC)N(=O)=O)C(=O)N | [1] |
| InChI | InChI=1/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | [1] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Aromatic Bonds (simplified) node [shape=point, width=0]; center; center -- C1 [style=invis]; center -- C2 [style=invis]; center -- C3 [style=invis]; center -- C4 [style=invis]; center -- C5 [style=invis]; center -- C6 [style=invis];
// Substituents C1 -- N1 [label=" C(=O)NH₂", len=2.0, fontcolor="#202124"]; C2 -- N2 [label=" NO₂", len=1.8, fontcolor="#202124"]; C4 -- O1 [label=" OCH₃", len=2.0, fontcolor="#202124"]; C5 -- O2 [label=" OCH₃", len=2.0, fontcolor="#202124"];
// Atom Labels C1 [label="C"]; C2 [label="C"]; C3 [label="C-H"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C-H"]; }
Caption: Chemical structure of 4,5-Dimethoxy-2-nitrobenzamide.
Spectroscopic Signature Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of hydrogen atom.
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Aromatic Protons: Two singlets are anticipated in the downfield region (typically δ 7.0-8.0 ppm), corresponding to the protons at C3 and C6 of the benzene ring. Their exact chemical shift will be influenced by the electronic effects of the adjacent substituents.
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Amide Protons (-CONH₂): A broad signal, often integrating to two protons, is expected. Its chemical shift can vary widely (δ 5.5-8.5 ppm) depending on solvent and concentration, and it may exchange with D₂O.
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Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to three protons, are expected in the upfield region (typically δ 3.8-4.1 ppm).
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¹³C NMR: The carbon NMR spectrum will reflect the non-equivalent carbons in the molecule. Key expected signals include the amide carbonyl carbon (δ 165-170 ppm), aromatic carbons attached to oxygen (δ 140-160 ppm), aromatic carbons attached to the nitro and amide groups, and the two methoxy carbons (δ 55-60 ppm).
Vibrational Spectroscopy (IR & Raman)
Infrared and Raman spectroscopy are powerful tools for confirming the presence of the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Amide (N-H) | Stretching | 3400-3200 | Strong, Broad |
| Aromatic (C-H) | Stretching | >3000 | Medium |
| Amide (C=O) | Stretching (Amide I) | 1650-1680 | Very Strong |
| Amide (N-H) | Bending (Amide II) | 1600-1640 | Strong |
| Aromatic (C=C) | Stretching | 1400-1600 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 | Very Strong |
| Nitro (NO₂) | Symmetric Stretching | 1300-1370 | Strong |
| Methoxy (C-O) | Asymmetric Stretching | 1200-1275 | Strong |
This table is based on established vibrational frequencies for these functional groups and data for related compounds.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For 4,5-Dimethoxy-2-nitrobenzamide (C₉H₁₀N₂O₅), the expected monoisotopic mass is approximately 226.059 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. Common fragmentation pathways in Electron Ionization (EI) MS would likely involve the loss of the amide group (-NH₂) or the nitro group (-NO₂), leading to characteristic fragment ions.[2]
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While a specific, peer-reviewed synthesis for 4,5-Dimethoxy-2-nitrobenzamide is not detailed in the provided search results, a robust and chemically sound pathway can be constructed from its logical precursor, 4,5-Dimethoxy-2-nitrobenzoic acid. The synthesis of this acid is well-documented, starting from commercially available materials like 3,4-dimethoxybenzaldehyde.[4][5]
